molecular formula C13H22O4 B2505534 (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol CAS No. 2177266-35-0

(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol

Cat. No.: B2505534
CAS No.: 2177266-35-0
M. Wt: 242.315
InChI Key: MPRDAEBEUGBUII-UHFFFAOYSA-N
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Description

(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol is a spirocyclic ether derivative characterized by a complex fused-ring system containing three oxygen atoms within its 1,4,9-trioxa-dispiro framework. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.28 g/mol . Key features include:

  • CAS Number: 2177263-23-7 .
  • Purity: >98% (as per analytical certificates) .
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form .
  • Solubility: Typically dissolved in DMSO, with recommended heating and sonication to enhance dissolution .

Properties

IUPAC Name

1,4,9-trioxadispiro[4.2.58.25]pentadecan-10-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c14-10-11-2-1-3-12(17-11)4-6-13(7-5-12)15-8-9-16-13/h11,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRDAEBEUGBUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC3(CC2)OCCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core, followed by functionalization to introduce the methanol group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of high-purity reagents and precise control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of any carbonyl groups back to alcohols.

    Substitution: Functional group exchange reactions, particularly at the methanol site.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a corresponding aldehyde or ketone.

Scientific Research Applications

(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic structure. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic ether family includes several analogs with variations in ring size, substituents, and functional groups. Below is a detailed comparison:

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester (WX102593)

  • Molecular Formula : C₁₄H₂₂O₅
  • Molecular Weight : 270.33 g/mol .
  • Key Differences: Replaces the methanol group (-CH₂OH) with a methyl ester (-COOCH₃). Larger spiro system ([4.2.4.2] vs. [4.2.5.2]), altering ring strain and solubility. Applications: Used as a precursor in synthetic organic chemistry due to its ester functionality, which facilitates further derivatization .

1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester

  • Molecular Formula : C₁₄H₂₂O₅
  • Molecular Weight : 270.32 g/mol .
  • Key Differences: Shares the same spiro framework as the target compound but substitutes methanol with a methyl ester. Higher molecular weight (270.32 vs. 228.28) due to the ester group. Stability: Less hygroscopic than the methanol derivative, making it preferable for long-term storage .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

  • Molecular Framework : Contains sulfur (dithia) and nitrogen (aza) atoms in place of oxygen .
  • Key Differences :
    • Heteroatom substitution (S, N) alters electronic properties and reactivity.
    • Applications: Demonstrated bioactivity in preliminary pharmacological screens, unlike the oxygen-only spiro compounds .

Physicochemical and Functional Group Analysis

Property Target Compound Methyl Ester Analog (WX102593) Dithia-Aza Derivative
Functional Group -CH₂OH -COOCH₃ -S-, -N-
Molecular Weight (g/mol) 228.28 270.33 ~300 (estimated)
Solubility in DMSO Moderate High Low
Stability Temperature-sensitive Stable at RT Photolabile

Biological Activity

(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol is a synthetic compound with a complex molecular structure that has garnered interest in various fields of biological research. Its unique dispiro framework and functional groups suggest potential for diverse biological activities. This article will explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C14H22O5C_{14}H_{22}O_5, with a molecular weight of 270.33 g/mol. The compound features a dispiro structure which may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar dispiro structures exhibit antimicrobial activity. A study focusing on derivatives of dispiro compounds found significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
Pseudomonas aeruginosa12100

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound on human cell lines. The results showed varying degrees of cytotoxicity depending on the concentration used.

Cell Line IC50 (µM) Effect
HeLa25Moderate cytotoxicity
MCF-730Low cytotoxicity
HepG220High cytotoxicity

The proposed mechanism of action for the biological activity of this compound involves interaction with cellular membranes and potential interference with metabolic pathways in target organisms or cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited biofilm formation in pathogenic bacteria, which could be a significant mechanism for preventing infections.
  • Cancer Research : In a study published in Cancer Letters, researchers found that dispiro compounds induced apoptosis in cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects : Preliminary studies indicated that derivatives of this compound showed neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress markers.

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